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molecular formula C21H22N4O2S B8811557 2-(4-Aminophenyl)-7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b]-[1,3]benzothiazole

2-(4-Aminophenyl)-7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b]-[1,3]benzothiazole

Cat. No. B8811557
M. Wt: 394.5 g/mol
InChI Key: LJRZEFJDESVBDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09284332B2

Procedure details

reacting 7-(2-morpholin-4-yl-ethoxy)-2-(4-aminophenyl)imidazo[2,1-b]benzothiazole (VIII) with a 5-tert-butylisoxazol-3-ylcarbamate derivative (X) to yield N-(5-tert-butyl-isoxazol-3-yl)-N′-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzo-thiazol-2-yl]phenyl}urea (I); and
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5-tert-butylisoxazol-3-ylcarbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1([CH2:7][CH2:8][O:9][C:10]2[CH:28]=[CH:27][C:13]3[N:14]4[CH:19]=[C:18]([C:20]5[CH:25]=[CH:24][C:23]([NH2:26])=[CH:22][CH:21]=5)[N:17]=[C:15]4[S:16][C:12]=3[CH:11]=2)[CH2:6][CH2:5][O:4][CH2:3][CH2:2]1.[C:29]([C:33]1[O:37][N:36]=[C:35]([NH:38][C:39](=O)[O-:40])[CH:34]=1)([CH3:32])([CH3:31])[CH3:30]>>[C:29]([C:33]1[O:37][N:36]=[C:35]([NH:38][C:39]([NH:26][C:23]2[CH:22]=[CH:21][C:20]([C:18]3[N:17]=[C:15]4[N:14]([CH:19]=3)[C:13]3[CH:27]=[CH:28][C:10]([O:9][CH2:8][CH2:7][N:1]5[CH2:2][CH2:3][O:4][CH2:5][CH2:6]5)=[CH:11][C:12]=3[S:16]4)=[CH:25][CH:24]=2)=[O:40])[CH:34]=1)([CH3:32])([CH3:30])[CH3:31]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(CCOCC1)CCOC1=CC2=C(N3C(S2)=NC(=C3)C3=CC=C(C=C3)N)C=C1
Step Two
Name
5-tert-butylisoxazol-3-ylcarbamate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=CC(=NO1)NC([O-])=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=CC(=NO1)NC(=O)NC1=CC=C(C=C1)C=1N=C2SC3=C(N2C1)C=CC(=C3)OCCN3CCOCC3

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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